molecular formula C20H27NO4 B2572417 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1794904-02-1

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2572417
CAS No.: 1794904-02-1
M. Wt: 345.439
InChI Key: FPTRHMDWSBSYKP-UHFFFAOYSA-N
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Description

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and an ester linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate typically involves multiple steps. One common route starts with the preparation of the cyclohexene derivative, which is then reacted with an amino compound to form the intermediate. This intermediate is further reacted with an esterifying agent to produce the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures (ranging from -78°C to room temperature), inert atmospheres (e.g., nitrogen or argon), and the use of anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate include:

  • 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-2-oxoethyl (4-iodophenoxy)acetate

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTRHMDWSBSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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